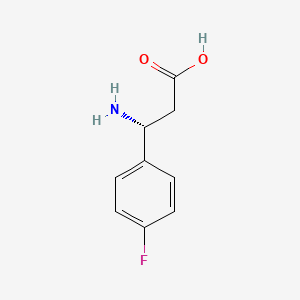

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Übersicht

Beschreibung

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in protein synthesis.

Mode of Action

The presence of the fluorophenyl group suggests that it might interact with its targets through nonconventional oh⋯π intramolecular bonds . This type of bonding could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemische Analyse

Biochemical Properties

®-3-Amino-3-(4-fluoro-phenyl)-propionic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of drugs and biologically active substances, affecting receptor selectivity and biological activity . The nature of these interactions often involves binding to specific receptors or enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain receptors, leading to changes in downstream signaling pathways and alterations in gene expression patterns.

Molecular Mechanism

At the molecular level, ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . These interactions can lead to changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is relatively stable under regular conditions, but chemical safety procedures must still be followed when using and handling this compound . Long-term effects on cellular function have been noted in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, toxic or adverse effects can be observed . Threshold effects and dose-response relationships are critical in understanding the compound’s impact on biological systems.

Metabolic Pathways

®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

Within cells and tissues, ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which in turn influence its biological activity and function.

Subcellular Localization

The subcellular localization of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biological effects.

Biologische Aktivität

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, also known as (R)-4-fluoro-β-phenylalanine, is a fluorinated amino acid that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, applications, and relevant case studies.

Structural Overview

This compound features a fluorinated phenyl ring, which enhances its interaction capabilities within biological systems. The presence of the fluorine atom introduces unique electronic properties, making it a valuable candidate for drug development aimed at neurological disorders. Its structure allows it to mimic natural neurotransmitters, which is crucial for its role in neurotransmission and protein synthesis.

- Neurotransmitter Modulation : Research indicates that this compound can interact with neurotransmitter receptors, influencing neurotransmission pathways. Its structural similarity to neurotransmitters enables it to act as a modulator in synaptic signaling processes .

- Enzyme Interaction : The compound has been studied for its potential to inhibit enzymes involved in various metabolic pathways. For example, it has been investigated for its role in modulating cyclooxygenase activity, which is significant in inflammatory responses and pain management .

- Protein Synthesis : As a building block for peptides, this amino acid plays a role in protein synthesis. Its incorporation into peptide chains can affect the stability and activity of the resulting proteins, which is particularly relevant in drug design .

Synthesis Methods

This compound can be synthesized using various methods, including:

- Biocatalytic Processes : Enzymatic methods have been developed for the efficient synthesis of this compound with high enantiomeric excess. For instance, microbial cultures have been utilized to achieve yields exceeding 99% e.e., demonstrating the effectiveness of biocatalysis in producing chiral compounds .

- Chemical Synthesis : Traditional chemical synthesis routes also exist, although they may not achieve the same level of enantiomeric purity as biocatalytic methods.

Pharmaceutical Development

The compound serves as a crucial building block in the development of novel pharmaceuticals targeting neurological disorders. Its ability to mimic neurotransmitters makes it suitable for creating drugs that can modulate synaptic activity effectively .

Case Studies

- Neurological Disorders : Studies have shown that compounds similar to this compound can enhance synaptic transmission and may be beneficial in treating conditions such as depression and anxiety .

- Antiviral Research : The compound has been explored as a precursor in synthesizing antiviral agents, including rhinovirus protease inhibitors. Its structural properties allow it to be effectively incorporated into drug candidates designed to combat viral infections .

Comparative Analysis of Related Compounds

To highlight the significance of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Key Activity | Applications |

|---|---|---|

| (S)-3-Amino-3-(4-fluorophenyl)propionic acid | Neurotransmitter mimic | Neurological research |

| 1-(4-Fluorophenyl)4-[4-(5-Fluoro-2-Pyrimidinyl)1-Piperazinyl]-1-Butanone | Antipsychotic effects | Psychiatric medication |

| AG7088 | Rhinovirus protease inhibition | Antiviral drug development |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Building Block for Drug Synthesis

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural similarity to neurotransmitters allows it to be utilized in developing drugs targeting neurological disorders such as depression and anxiety. The fluorine substitution enhances binding affinity and selectivity towards specific receptor subtypes, making it a candidate for further pharmacological exploration .

Peptidomimetics Design

The compound's unique structure makes it suitable for designing peptidomimetics—synthetic molecules that mimic natural peptides with potentially improved properties. This application is particularly significant in drug discovery, where peptidomimetics can offer enhanced stability and bioactivity compared to their natural counterparts.

Biochemical Research

Amino Acid Metabolism Studies

In biochemical research, this compound is used to investigate amino acid metabolism and protein synthesis. Understanding these processes is vital for developing new therapeutic strategies and enhancing our knowledge of cellular functions .

Analytical Chemistry Applications

This compound is employed in analytical methods to quantify amino acids in biological samples. Such applications are crucial for nutritional studies and clinical diagnostics, providing insights into metabolic disorders and dietary impacts on health .

Neurobiology

Neuronal Signaling Research

The compound plays a significant role in neurobiological studies focused on the effects of amino acids on neuronal signaling pathways. Its use in these studies can lead to advancements in treatments for various mental health conditions, including anxiety and depression, by elucidating the mechanisms through which amino acids influence neurotransmission .

Drug Design

Selective Receptor Modulators

Due to its unique properties, this compound is a candidate for designing selective receptor modulators. These modulators enhance drug specificity and efficacy while minimizing side effects, which is critical in developing safer therapeutic agents .

Biotechnology

Bioconjugation Processes

In biotechnology, this compound is utilized in bioconjugation processes where it can be linked to biomolecules such as proteins or antibodies. This application is essential for developing targeted therapies and diagnostic agents in the biopharmaceutical industry, improving the efficacy of therapeutic agents by enhancing their stability and bioavailability .

Case Studies

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGFMWPQXUXQRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151911-23-8 | |

| Record name | (R)-3-Amino-3-(4-fluorophenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.